molecular formula C12H22N2O B1465453 1-(3-Aminopiperidin-1-yl)-2-cyclopentylethan-1-one CAS No. 1247496-75-8

1-(3-Aminopiperidin-1-yl)-2-cyclopentylethan-1-one

Cat. No.: B1465453
CAS No.: 1247496-75-8
M. Wt: 210.32 g/mol
InChI Key: XCSICXJMFZFTPM-UHFFFAOYSA-N
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Description

1-(3-Aminopiperidin-1-yl)-2-cyclopentylethan-1-one is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various drugs and natural products .

Properties

IUPAC Name

1-(3-aminopiperidin-1-yl)-2-cyclopentylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O/c13-11-6-3-7-14(9-11)12(15)8-10-4-1-2-5-10/h10-11H,1-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCSICXJMFZFTPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)N2CCCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amino alcohols using reagents such as thionyl chloride (SOCl2) to form the piperidine ring

Industrial Production Methods

Industrial production of piperidine derivatives often employs continuous flow reactions and microwave-assisted synthesis to enhance yield and efficiency . These methods allow for the large-scale production of compounds like 1-(3-Aminopiperidin-1-yl)-2-cyclopentylethan-1-one with high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

1-(3-Aminopiperidin-1-yl)-2-cyclopentylethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3

    Reduction: Pd/C, hydrogen gas (H2)

    Substitution: Alkyl halides, nucleophiles

Major Products Formed

The major products formed from these reactions include various substituted piperidines, alcohols, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Aminopiperidin-1-yl)-2-cyclopentylethan-1-one is unique due to its specific combination of the piperidine ring with the cyclopentyl and ethanone groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Biological Activity

1-(3-Aminopiperidin-1-yl)-2-cyclopentylethan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C12_{12}H18_{18}N2_2O and features a piperidine ring substituted with an amino group and a cyclopentyl group. Its structure suggests potential interactions with various biological targets.

PropertyValue
Molecular FormulaC12_{12}H18_{18}N2_2O
Molecular Weight218.29 g/mol
SolubilitySoluble in DMSO
LogP2.54

Pharmacological Effects

This compound has been studied for its effects on various biological systems. Preliminary studies suggest it may exhibit:

  • Antimicrobial Activity: Similar compounds have shown effectiveness against bacterial strains, indicating potential as an antimicrobial agent.
  • Cytotoxicity: Research indicates that derivatives of piperidine compounds can induce apoptosis in cancer cell lines, suggesting this compound may have antitumor properties.

The proposed mechanisms by which this compound exerts its biological effects include:

  • Membrane Interaction: The compound may disrupt bacterial membranes, leading to cell lysis.
  • Receptor Modulation: It could act on neurotransmitter receptors, influencing pathways related to pain and inflammation.

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of similar piperidine derivatives against Escherichia coli and Staphylococcus aureus. Results indicated that modifications in the piperidine structure significantly affected potency. The study concluded that compounds with hydrophobic groups, like cyclopentyl, enhanced membrane interaction and antimicrobial activity.

Study 2: Cytotoxicity in Cancer Cells

In vitro tests on human cancer cell lines demonstrated that compounds with similar structures induced significant cytotoxicity. The mechanism was linked to the activation of apoptotic pathways and disruption of cellular metabolism. Further research is needed to determine the specific pathways influenced by this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3-Aminopiperidin-1-yl)-2-cyclopentylethan-1-one
Reactant of Route 2
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1-(3-Aminopiperidin-1-yl)-2-cyclopentylethan-1-one

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